Boc-3-Hydroxy-4-aminophenylbutyric acid
Description
Boc-3-Hydroxy-4-aminophenylbutyric acid is a specialized synthetic compound featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl (-OH) substituent at the 3-position, and an amino (-NH₂) group at the 4-position of the phenyl ring (Figure 1). The Boc group enhances stability during peptide synthesis by protecting the amine functionality from undesired reactions . This compound is primarily utilized in pharmaceutical research as a precursor for drug candidates, particularly in designing protease inhibitors or receptor-targeted therapies due to its dual functional groups (-OH and -NH₂), which facilitate hydrogen bonding and molecular recognition .
Properties
Molecular Weight |
309.36 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-3-Hydroxy-4-aminophenylbutyric acid belongs to a family of Boc-protected aromatic amino acid derivatives. Below is a detailed comparison with its analogs, focusing on substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Boc-Protected Aromatic Amino Acids
Structural and Functional Insights
Halogenated Derivatives (Cl, Br, CF₃)
- Chloro and Bromo Derivatives : The 4-chloro () and 4-bromo () analogs exhibit increased molecular weight and lipophilicity compared to the hydroxylated parent compound. These halogens enhance electrophilicity, making them suitable for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry .
- Trifluoromethyl Derivative: The CF₃ group in Boc-(R)-3-amino-4-(4-trifluoromethyl-phenyl)butyric acid introduces strong electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic enzyme pockets .
Heteroaromatic Derivatives (Thienyl, Naphthyl)
- Thienyl Analog : The 3-thienyl substituent () adds sulfur-based π-conjugation, useful in designing conductive polymers or photosensitizers.
- Naphthyl Analog : The 2-naphthyl group () extends aromaticity, enhancing fluorescence properties for imaging applications.
Hydroxy vs. Amino Functionalization
- The hydroxyl group in this compound provides polarity, improving aqueous solubility (critical for bioavailability), whereas amino groups in analogs like Boc-(S)-3-amino-4-phenylbutyric acid () prioritize reactivity for peptide bond formation.
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